Org 27569

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cannabinoid Receptor Ligand: The molecule possesses a core indole structure similar to some known cannabinoid receptor ligands. Further research could investigate its potential interaction with cannabinoid receptors, such as CB1 and CB2, which are involved in various physiological processes [].

Discovery of Novel Therapeutics: Due to the presence of the piperidinyl and phenethyl moieties, Org 27569 may hold promise as a scaffold for the development of new drugs. Studies could explore its activity against different targets relevant to various diseases [, ].

Org 27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl] amide, is a compound that acts as a potent and selective negative allosteric modulator of the cannabinoid receptor type 1 (CB1). This compound plays a significant role in modulating the activity of the CB1 receptor, which is primarily expressed in the brain and is involved in various physiological processes, including appetite regulation, pain sensation, and mood. Org 27569 enhances the binding affinity of orthosteric agonists like CP55940 while simultaneously inhibiting G protein coupling, leading to unique signaling pathways distinct from traditional agonist activity .

Org 27569 participates in several key chemical interactions within the context of cannabinoid receptor modulation. Its primary reaction involves binding to the allosteric site of the CB1 receptor, which alters the receptor's conformation. This conformational change enhances the binding of orthosteric agonists while inhibiting G protein-mediated signaling. Specifically, Org 27569 has been shown to induce receptor internalization and activate downstream signaling pathways such as extracellular signal-regulated kinase (ERK) phosphorylation independent of G protein coupling .

The biological activity of Org 27569 is characterized by its ability to act as an allosteric modulator. It increases the affinity of CB1 for agonists while reducing the efficacy of G protein signaling. For instance, studies have demonstrated that Org 27569 promotes CP55940 binding to the CB1 receptor but simultaneously blocks CP55940-induced signaling through G proteins. This dual action makes Org 27569 a unique compound in cannabinoid research, providing insights into biased signaling mechanisms at GPCRs (G protein-coupled receptors) .

The synthesis of Org 27569 involves multi-step organic reactions starting from readily available precursors. The process typically includes:

- Formation of Indole Derivative: The initial step involves synthesizing a substituted indole.

- Carboxylic Acid Introduction: The carboxylic acid moiety is introduced through standard coupling reactions.

- Piperidine Attachment: A piperidine ring is added to form the final compound.

- Purification: The crude product undergoes purification techniques such as recrystallization or chromatography to yield pure Org 27569.

Detailed synthetic routes can be found in specialized literature focusing on medicinal chemistry and organic synthesis methodologies .

Org 27569 has potential applications in various fields:

- Pharmacological Research: As a tool compound for studying cannabinoid receptor function and biased signaling.

- Therapeutic Development: Potentially useful in developing treatments for conditions related to CB1 receptor dysregulation, such as obesity or addiction disorders.

- Neuroscience Studies: Investigating the role of cannabinoids in neurobiology and their effects on brain function.

Research continues into its therapeutic implications, particularly concerning its unique modulation of CB1 receptor activity .

Interaction studies involving Org 27569 have focused on its effects on various signaling pathways mediated by the CB1 receptor. Notably:

- It has been shown to enhance agonist binding while inhibiting downstream G protein-mediated signaling.

- Studies indicate that Org 27569 can induce ERK phosphorylation independently of G proteins, suggesting alternative signaling pathways activated by allosteric modulation.

- The compound's effects have been observed in both neuronal cell lines and primary neuronal cultures, indicating its relevance across different biological systems .

Several compounds exhibit similar properties to Org 27569 regarding their interaction with cannabinoid receptors:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| CP55940 | Agonist | Binds orthosteric site, activates G protein coupling | Strong full agonist at CB1 |

| Δ9-Tetrahydrocannabinol | Agonist | Binds orthosteric site, activates G protein coupling | Primary psychoactive component in cannabis |

| WIN55212 | Agonist | Binds orthosteric site, activates G protein coupling | Synthetic cannabinoid with high potency |

| AM251 | Antagonist | Binds orthosteric site, inhibits G protein coupling | Selective antagonist with inverse agonist properties |

Org 27569 stands out due to its ability to enhance agonist binding while blocking traditional signaling pathways associated with G proteins, representing a novel approach to cannabinoid modulation .

Molecular Structure and Nomenclature

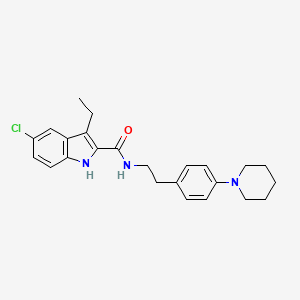

Org 27569 possesses a complex molecular architecture characterized by an indole core structure with specific substitutions that confer its unique biological activity. The compound's full chemical name is 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide, reflecting its systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The molecular formula is established as C24H28ClN3O, indicating the presence of 24 carbon atoms, 28 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

The structural framework of Org 27569 consists of several key components that contribute to its biological activity. The indole ring system serves as the central scaffold, with a chlorine substituent at the 5-position and an ethyl group at the 3-position. The carboxamide functionality at the 2-position of the indole ring connects to an extended chain containing a phenyl ring substituted with a piperidine moiety. This specific arrangement creates a molecule with distinct spatial and electronic properties that enable its selective interaction with the cannabinoid receptor type 1 allosteric binding site.

The compound is assigned the Chemical Abstracts Service number 868273-06-7, providing a unique identifier for regulatory and research purposes. Additional synonyms include ORG-27569 and various systematic names reflecting different nomenclature conventions. The molecular weight of Org 27569 is precisely determined to be 409.95 grams per mole, confirming its moderate molecular size suitable for biological activity.

Crystal structure studies have revealed detailed insights into the three-dimensional conformation of Org 27569. The compound adopts a specific binding orientation within the cannabinoid receptor type 1, where it occupies an extrahelical site within the inner leaflet of the membrane. This binding position overlaps with conserved cholesterol interaction sites found in many G protein-coupled receptors, suggesting a fundamental mechanism of allosteric modulation that may extend beyond cannabinoid receptors.

Synthetic Pathways and Derivative Design

The synthesis of Org 27569 follows established indole-2-carboxamide chemistry, utilizing the indole scaffold as the central building block for constructing the final molecule. Structure-activity relationship studies have extensively explored modifications to the parent structure, revealing critical features necessary for maintaining allosteric modulation activity. The indole ring system itself has been identified as essential for maintaining high binding affinity to the allosteric site, though modifications to this core can significantly impact the compound's functional properties.

Synthetic approaches to Org 27569 analogues have focused on three primary regions of structural modification: the indole core, the linker region, and the terminal phenyl-piperidine moiety. Research has demonstrated that substitutions at the 3-position of the indole ring significantly influence allosteric activity, with various alkyl chain lengths producing different binding affinities and cooperativity factors. The C3 substituents have been shown to substantially impact the allostery of the ligand, making this position a critical focus for derivative design.

Conformationally constrained analogues of Org 27569 have been developed using ring-chain transformation approaches, specifically targeting the ethylene linker between the amide and phenyl ring. These modifications aim to reduce off-target binding and improve selectivity for the cannabinoid receptor type 1. Cyclopropanation of the ethylene linker has yielded stereospecific cis and trans constrained analogues, designated as GAT700 and GAT701, which provide insights into the bioactive conformation required for optimal receptor interaction.

Photoactivatable derivatives of Org 27569 have been synthesized for research applications, incorporating functional groups such as benzophenone, phenyl azide, aliphatic azide, and phenyltrifluoromethyldiazrine. These modifications enable photo-affinity labeling studies while maintaining comparable allosteric binding parameters to the parent compound. Such derivatives provide valuable tools for mapping allosteric binding sites and understanding receptor-ligand interactions at the molecular level.

The synthesis of hybrid compounds combining structural features from Org 27569 and other cannabinoid receptor type 1 allosteric modulators has yielded novel scaffolds with retained biological activity. These rational design approaches utilize computational modeling to predict optimal binding conformations and guide synthetic strategies. The resulting hybrid compounds maintain key interactions with receptor residues while potentially offering improved selectivity profiles.

| Compound Series | Key Modifications | Binding Affinity (KB, nM) | Cooperativity Factor (α) |

|---|---|---|---|

| Parent Org 27569 | Reference compound | ~167 | ~16.55 |

| Alkyl chain variants | C3 position modifications | Variable (50-500) | Variable (5-25) |

| Constrained analogues | Cyclopropyl linker | Not specified | Not specified |

| Photoactivatable derivatives | Benzophenone/azide groups | Comparable to parent | Comparable to parent |

Mechanisms of Allosteric Modulation

Org 27569 operates through a sophisticated allosteric mechanism that fundamentally alters cannabinoid CB1 receptor function without directly competing for the orthosteric binding site [3] [9]. The compound binds to an allosteric site located in the transmembrane region, specifically involving the TM2-TM3-TM4 surface of the receptor [8] [18]. This binding induces conformational changes that stabilize the receptor in a unique intermediate state characterized by enhanced agonist affinity but impaired G protein coupling [3] [9].

The allosteric modulation mechanism involves the stabilization of an inactive receptor conformation that preferentially binds agonists while blocking the conformational changes necessary for G protein activation [9] [17]. Site-directed fluorescence labeling studies have demonstrated that Org 27569 specifically blocks agonist-induced conformational changes in transmembrane helix 6, which are essential for receptor activation and G protein coupling [14] [17]. The compound appears to trap the cannabinoid CB1 receptor in a distinct agonist-bound but non-signaling conformational state [14] [17].

Structural dynamics studies reveal that Org 27569 binding promotes receptor conformational changes toward a high affinity state for agonist binding while simultaneously preventing the transmembrane helix 6 movements required for full receptor activation [9] [17]. This dual effect explains the compound's unique ability to enhance agonist binding while functioning as an insurmountable antagonist of receptor signaling [3] [9].

Binding Cooperativity with Orthosteric Ligands

Org 27569 demonstrates positive binding cooperativity with orthosteric agonists, particularly with CP55940, as evidenced by allosteric ternary complex model analyses [3] [14]. The cooperativity factor (α) values consistently exceed 1.0, indicating positive allosteric modulation of agonist binding [14]. In membrane-based binding assays, the cooperativity factor for CP55940 binding enhancement by Org 27569 is 2.74 ± 0.41, while in purified receptor preparations, this value is 2.75 ± 0.23 [14].

The equilibrium dissociation constant (KB) for Org 27569 varies depending on the experimental system. In crude membrane preparations expressing the cannabinoid CB1 receptor, the KB value is 6.8 ± 4.2 μM, while in purified receptor solutions, it is 2.28 ± 0.82 μM [14]. These values demonstrate the compound's ability to bind directly to the cannabinoid CB1 receptor independent of G protein coupling status [14].

Binding cooperativity studies using receptor mutants with varying levels of constitutive activity provide crucial insights into the mechanism of action. The constitutively inactive T210A receptor exhibits a 3-fold increased KB value (644.2 nM) compared to wild-type receptor (217.3 nM), while displaying enhanced cooperativity with CP55940 [3]. Conversely, the highly constitutively active T210I receptor shows no enhancement of CP55940 binding in the presence of Org 27569, indicating that the allosteric effect is most pronounced on inactive receptor conformations [3].

| Receptor Type | KB Value (nM) | Cooperativity Factor (α) | CP55940 Binding Enhancement |

|---|---|---|---|

| Wild-type CB1 | 217.3 | 2.74 ± 0.41 | Moderate |

| T210A (inactive) | 644.2 | Enhanced | Maximum |

| T210I (active) | Not determined | No effect | None |

Differential Effects on Agonist vs. Inverse Agonist Binding

Org 27569 exhibits markedly different effects on agonist versus inverse agonist binding, a phenomenon that supports its classification as an allosteric modulator with state-dependent binding preferences [3] [4]. The compound consistently enhances the binding affinity of agonists while decreasing the binding affinity of inverse agonists, suggesting that it stabilizes an active-like receptor conformation [3] [4].

In saturation binding experiments, Org 27569 treatment results in convergent Kd values for CP55940 across different receptor mutants, normalizing binding affinity to approximately 0.29-0.42 nM regardless of the receptor's initial constitutive activity level [3]. This effect is most dramatic for the inactive T210A receptor, which shows a 26-fold improvement in agonist binding affinity in the presence of Org 27569 [3].

| Receptor | CP55940 Kd (nM) Vehicle | CP55940 Kd (nM) + Org 27569 | Fold Change |

|---|---|---|---|

| Wild-type | 2.15 ± 0.48 | 0.29 ± 0.06 | 7.4-fold decrease |

| T210I | 0.31 ± 0.12 | 0.42 ± 0.14 | No change |

| T210A | 7.82 ± 1.30 | 0.30 ± 0.05 | 26-fold decrease |

For inverse agonist binding, Org 27569 produces opposite effects, significantly reducing binding affinity for SR141716A [3]. The wild-type receptor exhibits an 8-fold decrease in inverse agonist affinity (from 1.93 ± 0.48 nM to 15.68 ± 5.85 nM), while the T210A receptor shows a 15-fold decrease (from 0.93 ± 0.27 nM to 13.92 ± 5.23 nM) [3]. The T210I receptor, being highly constitutively active, shows minimal saturable binding of SR141716A even at high concentrations in the presence of Org 27569 [3].

| Receptor | SR141716A Kd (nM) Vehicle | SR141716A Kd (nM) + Org 27569 | Fold Change |

|---|---|---|---|

| Wild-type | 1.93 ± 0.48 | 15.68 ± 5.85 | 8-fold increase |

| T210I | 17.75 ± 3.67 | 22.60 ± 5.67 | Minimal change |

| T210A | 0.93 ± 0.27 | 13.92 ± 5.23 | 15-fold increase |

These differential binding effects support the hypothesis that Org 27569 promotes a receptor conformation that resembles an active state with enhanced agonist affinity but decreased inverse agonist affinity [3] [4]. The compound's ability to selectively modulate binding based on ligand type demonstrates its potential as a tool for understanding cannabinoid CB1 receptor pharmacology and as a template for developing novel therapeutic agents [3] [4] [9].

Critical Functional Groups for Allosteric Activity

The structure-activity relationship studies of Org 27569 have identified several critical functional groups that are essential for its allosteric modulating activity at the cannabinoid type 1 receptor. The indole-2-carboxamide core structure represents the fundamental scaffold required for allosteric activity [1] [2]. This bicyclic aromatic system cannot be effectively replaced with other heterocyclic rings, as demonstrated by studies where replacement with benzofuran significantly reduced binding affinity [2].

The indole nitrogen must remain unsubstituted for optimal activity. Methylation of the indole nitrogen results in a dramatic 26-fold reduction in binding affinity, with the dissociation constant increasing from 217 nanomolar for Org 27569 to 5778 nanomolar for the N-methylated analog [3]. This finding emphasizes the critical importance of the free indole nitrogen hydrogen for proper receptor interaction.

The amide functionality at the C2 position of the indole ring is absolutely essential for allosteric effects. This amide group serves as a crucial hydrogen bond donor and acceptor, facilitating key interactions with the allosteric binding site [2] [4]. Removal or modification of this functional group completely abolishes allosteric activity.

| Functional Group | Importance | Effect on Activity | Binding Affinity Impact |

|---|---|---|---|

| Indole NH | Essential | Methylation reduces activity | KB: 217 nM → 5778 nM |

| Indole-2-carboxamide | Critical | Required for allosteric effects | Core requirement |

| C5-Chloro | Preferred | Optimal electron-withdrawing group | KB = 217.3 nM |

| C3-Alkyl chain | Critical | Length determines cooperativity | Variable (89-469 nM) |

| Ethylene linker | Essential | Shortening abolishes activity | Activity dependent |

Impact of Indole-2-Carboxamide Modifications

The C3 position of the indole ring has been extensively studied and represents one of the most critical determinants of allosteric activity [2] [4] [5]. Linear alkyl chains at this position are strongly preferred over cyclic or aromatic substituents. The optimal chain length ranges from n-propyl to n-pentyl, with these modifications producing the most significant enhancements in binding cooperativity.

The n-propyl derivative (compound 12d) exhibits exceptional performance with a binding affinity of 259.3 nanomolar and a remarkably high cooperativity factor of 24.5, representing a greater than three-fold improvement over the parent compound [4] [5]. The n-pentyl analog (ICAM-b) demonstrates a cooperativity factor of 17.6 compared to 6.9 for Org 27569, though with slightly reduced binding affinity [3] [2].

Extending the alkyl chain beyond pentyl generally results in diminished activity. The n-hexyl derivative shows excellent binding affinity of 89.1 nanomolar but reduced cooperativity of only 5.1 [4] [5]. Further elongation to n-heptyl and n-nonyl chains produces continued reduction in both binding affinity and cooperativity, suggesting that the optimal chain length has been exceeded [2].

Aromatic and cyclic substituents at the C3 position are poorly tolerated. Introduction of a phenyl group completely abolishes allosteric activity, while benzyl and cyclohexyl substituents significantly reduce binding affinity and cooperativity [2]. These findings indicate that the C3 position requires flexible, linear hydrophobic interactions rather than rigid aromatic systems.

| C3 Substituent | Binding Affinity (KB nM) | Cooperativity (α) | Activity Assessment |

|---|---|---|---|

| Ethyl (Org27569) | 217.3 | 6.9 | Reference compound |

| n-Propyl | 259.3 | 24.5 | Optimal cooperativity |

| n-Pentyl | 469.9 | 17.6 | Enhanced activity |

| n-Hexyl | 89.1 | 5.1 | Best affinity, reduced cooperativity |

| Phenyl | Abolished | Abolished | Complete loss of activity |

The C5 position requires electron-withdrawing substituents for optimal activity [4] [5] [6]. The chloro group represents the gold standard, providing excellent balance of binding affinity and cooperativity. Fluorine serves as an effective alternative, maintaining good activity while offering potential metabolic advantages [7]. The isothiocyanate group at C5 produces enhanced activity and enables covalent binding to the receptor, making it valuable for mechanistic studies [8] [9].

Stronger electron-withdrawing groups such as carboxyl, trifluoromethyl, and acetyl generally reduce activity, suggesting that moderate electron withdrawal is optimal [4] [6]. The preference for halogens at this position indicates that both electronic and steric factors contribute to binding affinity.

Role of Piperidine and Chloro-Substituted Aromatic Moieties

The ethylene linker connecting the amide group to the aromatic ring is absolutely critical for allosteric activity [2] [4]. Shortening this linker to a single methylene group completely abolishes allosteric modulation, while extension to propylene reduces activity. This two-carbon spacer provides the optimal spatial relationship between the indole core and the terminal aromatic system [4].

The para-substituted aromatic ring allows for significant structural modification while maintaining or enhancing activity. The original piperidine substituent provides good baseline activity with a binding affinity of 217.3 nanomolar [10]. However, replacement with smaller amino groups often improves performance.

The dimethylamino group represents a superior alternative to piperidine, consistently producing enhanced binding affinity and cooperativity [2] [4]. Compound 11j, featuring a dimethylamino substituent with an n-pentyl chain at C3, exhibits the most robust allosteric activity reported to date, with a binding affinity of 167.3 nanomolar and cooperativity factor of 16.55 [2].

Diethylamino substitution produces the most potent analog in the series, with compound 45 demonstrating an IC50 value of 79 nanomolar, representing approximately 10-fold greater potency than Org 27569 [1] [7]. This enhancement demonstrates that the spatial requirements at the para position favor smaller, more flexible amino substituents over the bulkier piperidine ring.

Morpholine substitution is tolerated but results in reduced binding affinity compared to piperidine, likely due to the increased hydrophilicity introduced by the oxygen atom [2]. Phenoxy groups maintain high cooperativity but significantly increase the dissociation constant, indicating weaker binding [2].

| Aromatic Substituent | Binding Affinity | Cooperativity | Special Properties |

|---|---|---|---|

| Piperidine (original) | KB = 217.3 nM | α = 6.9 | Reference standard |

| Dimethylamino | KB = 167.3 nM | α = 16.5 | Most robust allostery |

| Diethylamino | IC50 = 79 nM | Enhanced | Most potent analog |

| Morpholine | Increased KB | Decreased α | Reduced activity |

| Phenoxy | Increased KB | Retained α | Weaker binding |

The chloro-substituted aromatic system specifically refers to the C5 position of the indole ring, where the chlorine atom provides optimal electron-withdrawing properties [4] [5] [6]. This substitution enhances the electrophilic character of the indole system, facilitating stronger interactions with nucleophilic residues in the allosteric binding site. The chloro group's moderate size and electronegativity create an ideal balance for receptor recognition without introducing excessive steric hindrance or overly strong electronic effects that might disrupt the allosteric mechanism.

Alternative electron-withdrawing groups at C5 have been systematically evaluated, revealing that moderate electron withdrawal is preferred over strong electron-withdrawing substituents [6] [11]. The isothiocyanate analog (GAT100) demonstrates enhanced activity and enables covalent receptor labeling, making it particularly valuable for mapping allosteric binding sites [8] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Fay JF, Farrens DL. A key agonist-induced conformational change in the cannabinoid receptor CB1 is blocked by the allosteric ligand Org 27569. J Biol Chem. 2012 Sep 28;287(40):33873-82. Epub 2012 Jul 30. PubMed PMID: 22846992; PubMed Central PMCID: PMC3460482.

3: Erdozain AM, Diez-Alarcia R, Meana JJ, Callado LF. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain. Biochem Pharmacol. 2012 Jan 15;83(2):260-8. doi: 10.1016/j.bcp.2011.10.018. Epub 2011 Nov 7. PubMed PMID: 22093909.

4: Price MR, Baillie GL, Thomas A, Stevenson LA, Easson M, Goodwin R, McLean A, McIntosh L, Goodwin G, Walker G, Westwood P, Marrs J, Thomson F, Cowley P, Christopoulos A, Pertwee RG, Ross RA. Allosteric modulation of the cannabinoid CB1 receptor. Mol Pharmacol. 2005 Nov;68(5):1484-95. Epub 2005 Aug 19. PubMed PMID: 16113085.